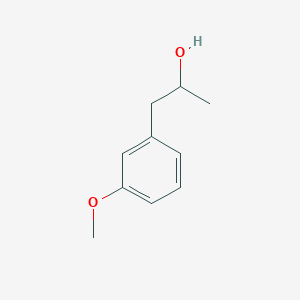

1-(3-Methoxyphenyl)propan-2-ol

Description

Properties

IUPAC Name |

1-(3-methoxyphenyl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-8(11)6-9-4-3-5-10(7-9)12-2/h3-5,7-8,11H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNKFBLWILRREOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=CC=C1)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701345854 | |

| Record name | 1-(3-methoxyphenyl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701345854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34322-78-6 | |

| Record name | 1-(3-methoxyphenyl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701345854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: 1-(3-Methoxyphenyl)propan-2-ol

Chemical Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

1-(3-Methoxyphenyl)propan-2-ol (CAS: 34322-78-6) is a secondary alcohol and a critical chiral building block in the synthesis of centrally acting analgesics, most notably Tapentadol .[1] Structurally, it consists of a propyl backbone substituted with a hydroxyl group at the C2 position and a meta-methoxy phenyl ring at C1.[1] Its significance lies in its role as a metabolic intermediate and a synthetic precursor for phenylpropanoid-class pharmaceuticals.[1] This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, reactivity profile, and analytical characterization.[1]

Chemical Identity & Physical Characterization[1][2][3][4]

The molecule exhibits isomerism due to the chiral center at C2. While the racemic mixture is common in bulk synthesis, enantioselective synthesis is required for pharmaceutical applications where stereochemistry dictates receptor binding affinity.[1]

Table 1: Physicochemical Profile

| Property | Data | Note |

| IUPAC Name | This compound | |

| CAS Number | 34322-78-6 | Specific to the 2-ol isomer |

| Molecular Formula | C₁₀H₁₄O₂ | |

| Molecular Weight | 166.22 g/mol | |

| Physical State | Colorless to pale yellow viscous liquid | Hygroscopic |

| Boiling Point | ~265–270 °C (Predicted) | Est.[1][2][3][4] based on ketone BP (258°C) |

| Density | 1.05 ± 0.05 g/cm³ | Predicted |

| Solubility | Soluble in EtOH, DMSO, DCM, Et₂O | Sparingly soluble in water |

| LogP | 2.3 | Lipophilic |

| H-Bond Donors/Acceptors | 1 / 2 |

Synthetic Pathways & Manufacturing[1][7]

The synthesis of this compound is primarily achieved through the reduction of its corresponding ketone, 1-(3-methoxyphenyl)propan-2-one (CAS 3027-13-2). This ketone is a known industrial intermediate, often synthesized via the Henry reaction or Grignard addition.[1]

Primary Synthesis: Ketone Reduction

Reaction: Nucleophilic addition of hydride to the carbonyl carbon.[1] Reagents: Sodium Borohydride (NaBH₄) in Methanol/Ethanol.

Detailed Protocol:

-

Setup: Charge a 3-neck round-bottom flask with 1-(3-methoxyphenyl)propan-2-one (1.0 eq) and anhydrous methanol (10 V). Cool to 0°C under N₂ atmosphere.

-

Addition: Add NaBH₄ (1.1 eq) portion-wise over 30 minutes. The reaction is exothermic; maintain internal temperature <10°C to prevent side reactions.

-

Completion: Stir at room temperature for 2–4 hours. Monitor via TLC (SiO₂; Hexane:EtOAc 7:3) or GC-MS.[2] The ketone peak (m/z 164) should disappear, replaced by the alcohol (m/z 166).

-

Workup: Quench with 1N HCl to decompose excess borohydride. Evaporate methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM).

-

Purification: Wash organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via vacuum distillation or flash chromatography.

Alternative Pathway: Epoxide Opening

Reaction of 3-methoxybenzylmagnesium chloride with propylene oxide (methyloxirane) yields the target alcohol, though regioselectivity (attacking the less substituted carbon) must be controlled using copper catalysis (CuI).[1]

Visualization: Synthetic Workflow

Caption: Figure 1. Primary industrial (top) and laboratory (bottom) synthetic routes for this compound.

Reactivity Profile & Functional Group Transformations

As a secondary alcohol, the molecule exhibits versatile reactivity, serving as a pivot point for further functionalization.[1]

Oxidation[1]

-

Reagents: Jones Reagent (CrO₃/H₂SO₄), Swern Oxidation (DMSO/Oxalyl Chloride), or Dess-Martin Periodinane.

-

Product: Reverts to the ketone, 1-(3-methoxyphenyl)propan-2-one.[1][3]

-

Utility: Used to recycle the alcohol if the ketone is the desired end-product in a resolution process.[1]

Dehydration[1]

-

Reagents: Conc. H₂SO₄ or p-TsOH, reflux.

-

Product: 1-(3-methoxyphenyl)prop-1-ene (anethole analog) or the unconjugated isomer.[1]

-

Mechanism: E1 elimination proceeding via a carbocation intermediate.[1] The conjugation with the phenyl ring favors the prop-1-ene product (thermodynamic control).

Esterification / Derivatization[1]

-

Reagents: Acyl chlorides or anhydrides (e.g., Acetic Anhydride) + Pyridine.[1]

-

Product: 1-(3-methoxyphenyl)propan-2-yl acetate.[1]

-

Utility: Kinetic resolution of enantiomers using lipases (e.g., Candida antarctica Lipase B) often targets this esterification step to separate (R) and (S) isomers.[1]

Analytical Fingerprinting

Accurate identification relies on distinguishing the alcohol from its structural isomers (e.g., the primary alcohol 3-(3-methoxyphenyl)propan-1-ol).[1]

Mass Spectrometry (GC-MS)

-

Parent Ion (M⁺): m/z 166 (Weak).[1]

-

Base Peak: m/z 122.[1]

-

Interpretation: Loss of acetaldehyde fragment (C₂H₄O, Mass 44) via McLafferty-like rearrangement or alpha-cleavage typical of secondary alcohols.

-

-

Diagnostic Fragments:

Nuclear Magnetic Resonance (¹H NMR, CDCl₃)

-

Aromatic Region (6.7–7.3 ppm): Multiplet, 4H (m-substituted pattern).[1]

-

Methoxy Group (3.8 ppm): Singlet, 3H (-OCH₃).[1]

-

Methine (3.9–4.1 ppm): Multiplet, 1H (CH-OH).[1]

-

Benzylic Methylene (2.6–2.8 ppm): Doublet of doublets, 2H.[1]

-

Terminal Methyl (1.2 ppm): Doublet, 3H.[1]

-

Hydroxyl Proton: Broad singlet (variable shift depending on concentration/solvent).[1]

Applications in Drug Discovery[8][9][10]

Tapentadol Synthesis

The molecule is a direct reduced congener of the ketone intermediate used in the synthesis of Tapentadol (Nucynta), a dual-action analgesic (µ-opioid receptor agonist and norepinephrine reuptake inhibitor).[1]

-

Mechanism: The ketone undergoes a Mannich reaction with dimethylamine and formaldehyde.[1] The alcohol described here is often a byproduct or a starting material for alternative stereoselective routes involving chiral inversion or substitution.[1]

Lignin Model Compounds

In green chemistry and biomass research, this molecule serves as a β-1 lignin model dimer fragment .[1] Researchers use it to study:

-

Ether bond cleavage protocols.[1]

-

Depolymerization catalysts.[1]

-

Metabolic degradation pathways of methoxylated aromatics by fungi.

Visualization: Metabolic & Reactivity Network

Caption: Figure 2.[1] Reactivity profile showing oxidative, elimination, and metabolic pathways.

Safety & Handling (SDS Summary)

While specific toxicological data for this isomer is limited, it is handled similarly to related phenylpropanols and benzyl alcohols.[1]

-

GHS Classification:

-

Handling Precautions:

-

Use only in a chemical fume hood.[5]

-

Wear nitrile gloves and safety goggles.

-

Avoid contact with strong oxidizing agents (risk of exothermic reaction).

-

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent slow oxidation to the ketone.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12499852, this compound.[1] Retrieved from [Link][1]

-

ChemBK (2024). 1-(3-Methoxyphenyl)-2-propanone Properties and Synthesis. Retrieved from [Link][1]

-

SpectraBase. Mass Spectrum of this compound. Wiley Science Solutions. Retrieved from [Link]

-

AOBChem (2023). Safety Data Sheet: 1-(3-methoxyphenyl)-2-methylpropan-1-ol (Related Analog).[1] Retrieved from [Link][1]

Sources

- 1. 1-(3-Methoxyphenyl)propan-1-ol | C10H14O2 | CID 5315061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C10H14O2 | CID 12499852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. 1-(3-Methoxyphenyl)-2-Methylpropan-1-ol synthesis - chemicalbook [chemicalbook.com]

- 5. aobchem.com [aobchem.com]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 1-(3-Methoxyphenyl)propan-2-ol

This guide provides an in-depth, technically focused walkthrough for the comprehensive structure elucidation of 1-(3-methoxyphenyl)propan-2-ol, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods to offer a rationale-driven approach, emphasizing the synergy between synthesis, purification, and multi-faceted spectroscopic analysis. Herein, we detail not only the "how" but also the critical "why" behind each experimental choice, ensuring a robust and self-validating analytical workflow.

Introduction: The Significance of Structural Verification

In the realm of pharmaceutical development and complex organic synthesis, the unambiguous confirmation of a molecule's structure is a foundational pillar of scientific integrity. This compound, with its chiral center and substituted aromatic ring, presents a representative case study for the application of modern analytical techniques. Its structural features, including a secondary alcohol, a methoxy-substituted benzene ring, and a propyl side chain, offer distinct spectroscopic signatures that, when analyzed in concert, provide a definitive structural assignment. This guide will navigate the logical progression from synthesis to final structural confirmation, highlighting the critical interplay of various analytical methodologies.

Synthesis and Purification: Establishing a Foundation of Purity

A prerequisite for accurate structure elucidation is the synthesis and purification of the target compound to a high degree of homogeneity. A plausible and efficient synthetic route to this compound involves a two-step process commencing with the Grignard reaction to form the precursor ketone, 3-methoxypropiophenone, followed by its reduction to the desired secondary alcohol.

Synthesis of 3-Methoxypropiophenone

The synthesis of the ketone precursor can be achieved via the reaction of 3-methoxybenzonitrile with ethylmagnesium bromide or, as detailed in patent literature, through the reaction of m-bromoanisole with propionitrile in the presence of magnesium and a catalytic amount of aluminum chloride in a tetrahydrofuran (THF) solution[1][2].

Reduction to this compound

The reduction of the α-aryl ketone, 3-methoxypropiophenone, to the secondary alcohol, this compound, is a standard transformation in organic synthesis. This can be effectively accomplished using hydride reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄)[3][4]. Sodium borohydride is often preferred for its milder nature and compatibility with protic solvents like methanol or ethanol.

Experimental Protocol: Synthesis of this compound

-

Dissolution of Ketone: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methoxypropiophenone (1.0 eq) in methanol at room temperature.

-

Addition of Reducing Agent: Cool the solution in an ice bath (0 °C). Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 1-2 hours.

-

Quenching and Extraction: Once the reaction is complete, carefully quench the reaction by the slow addition of 1 M hydrochloric acid until the effervescence ceases. Remove the methanol under reduced pressure. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product. Purify the crude alcohol by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a pure compound.

Spectroscopic Analysis: The Core of Structure Elucidation

With a purified sample in hand, a suite of spectroscopic techniques is employed to piece together the molecular puzzle. Each method provides unique and complementary information, and their combined interpretation leads to an unassailable structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the elucidation of organic structures, providing detailed information about the carbon-hydrogen framework.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, their relative numbers, and their neighboring protons.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in about 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer. Key acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-2 seconds.

Data Interpretation and Causality:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.20 | t | 1H | Ar-H (C5-H) | The triplet multiplicity arises from coupling to the two adjacent aromatic protons. Its chemical shift is typical for an aromatic proton. |

| ~6.80 | m | 3H | Ar-H (C2-H, C4-H, C6-H) | This multiplet represents the remaining three aromatic protons. The meta-substitution pattern leads to complex splitting. |

| ~4.00 | m | 1H | CH-OH | This proton is deshielded by the adjacent oxygen atom. The multiplet arises from coupling to the neighboring CH₂ and CH₃ protons. |

| ~3.80 | s | 3H | OCH₃ | The singlet multiplicity indicates no adjacent protons. The chemical shift is characteristic of a methoxy group attached to an aromatic ring. |

| ~2.70 | d | 2H | CH₂ | This doublet arises from coupling to the adjacent CH-OH proton. |

| ~1.20 | d | 3H | CH₃ | This doublet is due to coupling with the adjacent CH-OH proton. |

| ~1.80 | br s | 1H | OH | The hydroxyl proton signal is often broad and its chemical shift can vary depending on concentration and solvent. |

Table 1: Expected ¹H NMR Data for this compound in CDCl₃

¹³C NMR spectroscopy provides information about the number of non-equivalent carbon atoms and their chemical environments.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on a 100 MHz (or higher) spectrometer. A sufficient number of scans is crucial due to the low natural abundance of the ¹³C isotope.

Data Interpretation and Causality:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~160 | Ar-C (C3) | The carbon atom directly attached to the electronegative oxygen of the methoxy group is significantly deshielded. |

| ~142 | Ar-C (C1) | The ipso-carbon of the propyl side chain. |

| ~129 | Ar-C (C5) | Aromatic CH carbon. |

| ~120 | Ar-C (C6) | Aromatic CH carbon. |

| ~114 | Ar-C (C4) | Aromatic CH carbon, shielded by the ortho-methoxy group. |

| ~112 | Ar-C (C2) | Aromatic CH carbon, shielded by the ortho-methoxy group. |

| ~70 | CH-OH | The carbon atom bonded to the hydroxyl group is deshielded. |

| ~55 | OCH₃ | The chemical shift is characteristic of a methoxy group carbon. |

| ~45 | CH₂ | Aliphatic methylene carbon. |

| ~23 | CH₃ | Aliphatic methyl carbon. |

Table 2: Expected ¹³C NMR Data for this compound in CDCl₃

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the purified compound in a volatile solvent such as dichloromethane or ethyl acetate.

-

GC Separation: Inject the sample into a GC equipped with a capillary column (e.g., HP-5MS). A typical temperature program would start at a low temperature (e.g., 70 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C) to ensure elution of the compound.

-

MS Analysis: The eluent from the GC is introduced into the mass spectrometer, which is typically operated in electron ionization (EI) mode at 70 eV.

Data Interpretation and Causality:

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 166, corresponding to the molecular formula C₁₀H₁₄O₂. The fragmentation pattern provides key structural information.

-

m/z 121: A prominent peak resulting from the benzylic cleavage, forming the stable 3-methoxybenzyl cation. This is a characteristic fragmentation for this type of structure.

-

m/z 107: Loss of a methyl radical from the m/z 122 fragment (formed by rearrangement).

-

m/z 91: Formation of the tropylium ion, a common fragment in compounds containing a benzyl group.

-

m/z 45: A fragment corresponding to [CH(OH)CH₃]⁺, resulting from cleavage of the bond between the aromatic ring and the side chain.

Caption: Key fragmentation pathways of this compound in EI-MS.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) plates. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a drop of the liquid directly on the ATR crystal.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the clean KBr plates or ATR crystal should be recorded first and automatically subtracted from the sample spectrum.

Data Interpretation and Causality:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3400 (broad) | O-H stretch | Alcohol |

| ~3000-2850 | C-H stretch | Aliphatic (CH, CH₂, CH₃) |

| ~1600, ~1480 | C=C stretch | Aromatic ring |

| ~1250 | C-O stretch | Aryl ether |

| ~1150 | C-O stretch | Secondary alcohol |

Table 3: Expected FTIR Absorption Bands for this compound

The broad O-H stretch is a definitive indicator of the alcohol functional group. The presence of both aliphatic and aromatic C-H stretches, along with the characteristic C=C and C-O stretches, corroborates the overall structure.

Integrated Structure Elucidation Workflow

The power of this multi-technique approach lies in the convergence of data. The synthesis provides the expected molecular framework. Mass spectrometry confirms the molecular weight. FTIR identifies the key functional groups. Finally, ¹H and ¹³C NMR spectroscopy provide the detailed connectivity of the atoms, allowing for the unambiguous assignment of the structure.

Caption: A logical workflow for the structure elucidation of this compound.

Conclusion

The structure of this compound can be confidently assigned through a systematic and integrated analytical approach. By combining a well-defined synthetic route with a battery of spectroscopic techniques—NMR, MS, and FTIR—a self-validating web of evidence is created. This guide has outlined the key experimental protocols and the underlying rationale for data interpretation, providing a comprehensive framework for researchers and scientists to apply to this and other small molecules in their development pipelines. The principles of causality in experimental design and data analysis are paramount to ensuring the scientific rigor required in modern chemical research.

References

-

Eureka | Patsnap. Synthesis method for 3-methoxypropiophenone. [Link]

- Google Patents. CN106518635A - Synthesis method for 3-methoxypropiophenone.

-

Semantic Scholar. Synthesis method for 3-methoxypropiophenone. [Link]

-

Chemistry LibreTexts. 8.6: Synthesis of Alcohols: Oxidation-Reduction Relation Between Alcohols and Carbonyl Compounds. [Link]

- Google Patents. CN101671245B - Process for preparing 3-methoxypropiophenone.

-

PubChem. This compound. [Link]

-

Chemistry LibreTexts. Synthesis of Alcohols; Reduction of Ketones and Aldehydes. [Link]

-

Organic Chemistry Portal. Alcohol synthesis by carbonyl compound reduction. [Link]

Sources

- 1. Synthesis method for 3-methoxypropiophenone - Eureka | Patsnap [eureka.patsnap.com]

- 2. CN106518635A - Synthesis method for 3-methoxypropiophenone - Google Patents [patents.google.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Synthesis of Alcohols; Reduction of Ketones and Aldehydes - Chad's Prep® [chadsprep.com]

An In-depth Technical Guide to the Synthesis of 1-(3-Methoxyphenyl)propan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(3-Methoxyphenyl)propan-2-ol, a key intermediate in the synthesis of various pharmacologically active compounds. This document details two robust and scientifically vetted synthetic methodologies: the reduction of 1-(3-methoxyphenyl)propan-2-one and the Grignard reaction of 3-methoxyphenylmagnesium bromide with propylene oxide. Each method is presented with a detailed, step-by-step protocol, mechanistic insights, and a discussion of the critical process parameters. The guide is intended to equip researchers and professionals in drug development and chemical synthesis with the necessary knowledge to confidently reproduce these syntheses, ensuring high yield and purity of the target molecule.

Introduction

This compound is a secondary alcohol of significant interest in medicinal chemistry and pharmaceutical development. Its structural motif is a precursor to a variety of bioactive molecules. The strategic placement of the methoxy group on the phenyl ring and the hydroxyl group on the propyl chain allows for diverse functionalization, making it a versatile building block in the synthesis of complex organic molecules.

This guide eschews a rigid, templated approach in favor of a detailed narrative that emphasizes the scientific rationale behind the chosen synthetic routes. By understanding the "why" behind each step, from the choice of reagents to the specific reaction conditions, the practicing chemist can not only replicate the procedures but also troubleshoot and adapt them as needed. The two primary methods detailed herein—ketone reduction and Grignard addition to an epoxide—represent common yet powerful strategies in organic synthesis, each with its own set of advantages and considerations.

Synthetic Methodologies

Two principal and reliable synthetic routes for the preparation of this compound are presented. The first involves the reduction of the corresponding ketone, 1-(3-methoxyphenyl)propan-2-one. The second details the synthesis via a Grignard reaction with an epoxide.

Method 1: Reduction of 1-(3-Methoxyphenyl)propan-2-one

This approach is a straightforward and high-yielding method that proceeds in two main stages: the synthesis of the ketone precursor followed by its reduction to the desired secondary alcohol.

The synthesis of 1-(3-methoxyphenyl)propan-2-one can be efficiently achieved via a Grignard reaction between 3-methoxyphenylmagnesium bromide and propionitrile.[1]

Experimental Protocol:

-

Preparation of 3-methoxyphenylmagnesium bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.1 eq). The flask is maintained under an inert atmosphere (e.g., nitrogen or argon). A solution of 3-bromoanisole (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise via the dropping funnel. The reaction is initiated with gentle heating. Once the exothermic reaction begins, the addition rate is controlled to maintain a gentle reflux. After the addition is complete, the reaction mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.

-

Reaction with Propionitrile: The Grignard solution is cooled to 0 °C in an ice bath. Propionitrile (1.0 eq) dissolved in anhydrous THF is added dropwise to the stirred solution. After the addition, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

-

Hydrolysis and Work-up: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride, followed by 2M HCl to dissolve the magnesium salts. The aqueous layer is extracted with diethyl ether or ethyl acetate (3 x volumes). The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude 1-(3-methoxyphenyl)propan-2-one is purified by vacuum distillation.

Causality of Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water. The use of flame-dried glassware and anhydrous solvents is crucial to prevent the quenching of the Grignard reagent.

-

Inert Atmosphere: Magnesium is reactive with atmospheric oxygen and moisture. An inert atmosphere prevents the formation of magnesium oxides and hydroxides on the surface of the turnings, which would inhibit the reaction.

-

Control of Exothermicity: The formation of the Grignard reagent is exothermic. Dropwise addition and external cooling are necessary to control the reaction rate and prevent side reactions.

-

Acidic Work-up: The imine intermediate formed from the reaction of the Grignard reagent and propionitrile is hydrolyzed under acidic conditions to yield the desired ketone.

The reduction of the carbonyl group in 1-(3-methoxyphenyl)propan-2-one to a secondary alcohol can be effectively accomplished using sodium borohydride (NaBH₄), a mild and selective reducing agent.[2]

Experimental Protocol:

-

Reaction Setup: 1-(3-Methoxyphenyl)propan-2-one (1.0 eq) is dissolved in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer. The flask is cooled to 0 °C in an ice bath.

-

Addition of Reducing Agent: Sodium borohydride (0.3 eq, to ensure an excess of hydride) is added portion-wise to the stirred solution over 15-20 minutes, maintaining the temperature below 10 °C.

-

Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

-

Work-up: The reaction is quenched by the slow addition of water, followed by acidification with 2M HCl to neutralize the excess borohydride and the borate esters. The organic solvent is partially removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate (3 x volumes). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

Purification: The crude this compound is purified by vacuum distillation to yield a colorless oil.[3]

Data Presentation:

| Reactant | Molar Mass ( g/mol ) | Equivalents | Amount |

| 1-(3-Methoxyphenyl)propan-2-one | 164.20 | 1.0 | (User defined) |

| Sodium Borohydride | 37.83 | 0.3 | (Calculated) |

| Methanol | 32.04 | Solvent | (User defined) |

Causality of Experimental Choices:

-

Choice of Reducing Agent: Sodium borohydride is a chemoselective reducing agent that readily reduces ketones and aldehydes but not more reactive functional groups like esters or carboxylic acids. This selectivity simplifies the reaction and work-up.

-

Solvent: Protic solvents like methanol or ethanol are used as they readily dissolve both the ketone and sodium borohydride. They also serve as a proton source during the work-up.

-

Temperature Control: The reaction is exothermic. Maintaining a low temperature during the addition of NaBH₄ controls the reaction rate and minimizes potential side reactions.

-

Acidic Quench: The addition of acid is necessary to neutralize the reaction and hydrolyze the borate ester intermediate to the final alcohol product.

Mandatory Visualization:

Caption: Workflow for the synthesis of this compound via ketone reduction.

Method 2: Grignard Reaction with Propylene Oxide

This method offers a more direct route to the target molecule by reacting 3-methoxyphenylmagnesium bromide with propylene oxide. This reaction exemplifies the nucleophilic ring-opening of an epoxide.[4][5]

Experimental Protocol:

-

Preparation of 3-methoxyphenylmagnesium bromide: The Grignard reagent is prepared as described in section 2.1.1.

-

Reaction with Propylene Oxide: The solution of 3-methoxyphenylmagnesium bromide in anhydrous THF is cooled to 0 °C. A solution of propylene oxide (1.0 eq) in anhydrous THF is added dropwise to the stirred Grignard reagent. The reaction is highly exothermic and the addition rate must be carefully controlled to maintain the temperature below 10 °C. After the addition is complete, the reaction mixture is stirred at room temperature for 3 hours.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then acidified with 2M HCl. The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x volumes). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation to afford this compound.

Data Presentation:

| Reactant | Molar Mass ( g/mol ) | Equivalents | Amount |

| 3-Bromoanisole | 187.04 | 1.0 | (User defined) |

| Magnesium | 24.31 | 1.1 | (Calculated) |

| Propylene Oxide | 58.08 | 1.0 | (Calculated) |

Causality of Experimental Choices:

-

Regioselectivity of Epoxide Opening: In the reaction of a Grignard reagent with an unsymmetrical epoxide under neutral or basic conditions, the nucleophilic attack occurs at the less sterically hindered carbon atom.[6] In the case of propylene oxide, the attack of the Grignard reagent occurs at the terminal carbon, leading to the formation of the desired propan-2-ol isomer.

-

Temperature Control: The ring-opening of an epoxide is a highly exothermic process. Low temperature is crucial to control the reaction and prevent polymerization of the epoxide or other side reactions.

-

Anhydrous Conditions: As with all Grignard reactions, strict exclusion of moisture is paramount to prevent the decomposition of the organometallic reagent.

Mandatory Visualization:

Caption: Mechanism of Grignard reaction with propylene oxide.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the aromatic protons, the methoxy group protons, the methylene protons, the methine proton adjacent to the hydroxyl group, and the methyl protons. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display distinct signals for each unique carbon atom in the molecule, including the aromatic carbons, the methoxy carbon, the methylene carbon, the methine carbon bearing the hydroxyl group, and the methyl carbon.[7]

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol. Other key absorptions will include C-H stretching of the aromatic and aliphatic groups, and C-O stretching vibrations.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (166.22 g/mol ).[7]

Safety and Handling

-

Grignard Reagents: Grignard reagents are highly flammable and react violently with water. All reactions involving Grignard reagents must be conducted in a well-ventilated fume hood under anhydrous conditions and an inert atmosphere.

-

Sodium Borohydride: Sodium borohydride is flammable and can react with water to produce flammable hydrogen gas. It is also corrosive and toxic.[8][9] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.[10]

-

Catalytic Hydrogenation (Alternative Reduction Method): If catalytic hydrogenation is employed for the reduction of the ketone, extreme care must be taken. Hydrogen gas is highly flammable and can form explosive mixtures with air. The catalyst, often palladium on carbon (Pd/C), can be pyrophoric.[11]

-

Vacuum Distillation: When performing vacuum distillation, it is essential to use glassware that is free from cracks or defects to prevent implosion under reduced pressure.[12][13]

Conclusion

This guide has detailed two effective and reliable methods for the synthesis of this compound. The choice between the ketone reduction pathway and the Grignard addition to an epoxide will depend on the availability of starting materials, scalability requirements, and the specific expertise of the researcher. By providing a thorough understanding of the underlying chemical principles and detailed experimental procedures, this document aims to empower scientists to successfully synthesize this valuable chemical intermediate with high purity and yield.

References

-

ChemBK. 1-(3-Methoxyphenyl)-2-propanone. Available from: [Link]

-

Studylib. Sodium Borohydride Reduction of Ketone Lab Experiment. Available from: [Link]

-

ResearchGate. Reduction using sodium borohyride?. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

-

PrepChem.com. Synthesis of 3-methoxyphenylmagnesium bromide. Available from: [Link]

-

University of California, Irvine. Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Available from: [Link]

- Google Patents. Preparation of 1-methoxy-2-propanol. US6846961B2.

-

University of Tokyo. Hydrogenation (atmospheric pressure) with Pd/C. Available from: [Link]

-

Carl ROTH. Safety Data Sheet: Sodium borohydride. Available from: [Link]

-

ResearchGate. Grignard-based anionic ring-opening polymerization of propylene oxide activated by triisobutylaluminum. Available from: [Link]

-

BevZero. Vacuum Distillation: Gentle And Efficient Dealcoholization. Available from: [Link]

-

Organic Syntheses. 2-(2-METHOXYPHENYL)-2,5,5-TRIMETHYL-Δ3-1,3,4-OXADIAZOLINE. Available from: [Link]

-

PubChem. 1-(3-Methoxyphenyl)propan-1-ol. Available from: [Link]

-

ResearchGate. The mechanism for the synthesis of 1-methoxy-2-propanol from methanol and propylene oxide over magnesium oxide. Available from: [Link]

-

Royal Society of Chemistry. Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. Available from: [Link]

-

Eurofins USA. SAFETY DATA SHEET. Available from: [Link]

-

University of Rochester. How To: Purify by Distillation. Available from: [Link]

-

Drug Discovery Unit Dundee. How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon. Available from: [Link]

-

Chemistry LibreTexts. 15.9: Reactions of Epoxides with Grignard and Organolithium Reagents. Available from: [Link]

-

Chemistry Steps. The Grignard Reaction of Epoxides. Available from: [Link]

-

Chemistry LibreTexts. 5.4C: Step-by-Step Procedures for Vacuum Distillation. Available from: [Link]

-

Hiden Analytical. The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. Available from: [Link]

-

University of California, Santa Barbara. Sodium borohydride - Standard Operating Procedure. Available from: [Link]

-

Royal Society of Chemistry. Supplementary Information. Available from: [Link]

-

Master Organic Chemistry. Reaction of epoxides with nucleophiles under basic conditions. Available from: [Link]

-

ChemPubSoc Europe. Transfer Hydrogenation of Flavanones and ortho-Hydroxychalcones to 1,3-Diarylpropanols Catalyzed by CNN Pincer Ruthenium Catalysts. Available from: [Link]

-

Protocols.io. Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. Available from: [Link]

-

New Jersey Department of Health. SODIUM BOROHYDRIDE HAZARD SUMMARY. Available from: [Link]

-

Wikipedia. Vacuum distillation. Available from: [Link]

Sources

- 1. studylib.net [studylib.net]

- 2. www1.chem.umn.edu [www1.chem.umn.edu]

- 3. How To [chem.rochester.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. The Grignard Reaction of Epoxides - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. This compound | C10H14O2 | CID 12499852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 10. nj.gov [nj.gov]

- 11. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Vacuum distillation - Wikipedia [en.wikipedia.org]

1-(3-Methoxyphenyl)propan-2-ol physical and chemical properties

The following technical guide details the physical and chemical properties, synthesis, and applications of 1-(3-Methoxyphenyl)propan-2-ol , a significant intermediate in organic synthesis and lignin model studies.

A Comprehensive Guide to Properties, Synthesis, and Reactivity[1]

Executive Summary

This compound (CAS: 34322-78-6) is a secondary alcohol featuring a propylene linker between a meta-methoxy substituted benzene ring and a hydroxyl group.[1][2] It serves as a critical structural motif in the study of lignin depolymerization (representing

Chemical Identity & Structural Analysis[1][2][3][4][5][6][7]

The compound exists as a racemic mixture in standard synthesis but possesses a chiral center at the C2 position of the propyl chain.[1]

| Parameter | Data |

| IUPAC Name | This compound |

| Common Synonyms | |

| CAS Number | 34322-78-6 |

| Molecular Formula | |

| Molecular Weight | 166.22 g/mol |

| SMILES | CC(O)Cc1cccc(OC)c1 |

| InChI Key | JNKFBLWILRREOG-UHFFFAOYSA-N |

Physicochemical Profile

The following data aggregates experimental values and high-confidence predictive models essential for process design.

| Property | Value / Range | Source/Note |

| Physical State | Colorless to pale yellow viscous liquid | Ambient conditions |

| Boiling Point | 260–265 °C (at 760 mmHg) | Extrapolated from ketone precursor [1] |

| Density | Predicted [2] | |

| Refractive Index ( | 1.520–1.525 | Estimated based on structural analogues |

| LogP (Octanol/Water) | 1.83–2.30 | Lipophilic; suitable for CNS penetration |

| pKa | ~14.5 (Secondary Alcohol) | Weakly acidic |

| Solubility | Soluble in EtOH, MeOH, DMSO, DCM, EtOAc; Slightly soluble in water |

Synthetic Routes & Methodologies

Two primary routes are validated for the synthesis of this compound. Method A is preferred for laboratory scale due to mild conditions and high yield.[1]

Method A: Reduction of 1-(3-Methoxyphenyl)propan-2-one

This protocol utilizes Sodium Borohydride (

Reagents:

-

Precursor: 1-(3-Methoxyphenyl)propan-2-one (CAS 3027-13-2)[1][3]

-

Reducing Agent: Sodium Borohydride (

)[1] -

Solvent: Methanol (MeOH) or Ethanol (EtOH)[1]

Protocol:

-

Dissolution: Dissolve 10.0 mmol of 1-(3-methoxyphenyl)propan-2-one in 30 mL of anhydrous methanol in a round-bottom flask. Cool to 0°C in an ice bath.

-

Addition: Slowly add 12.0 mmol (1.2 eq) of

in small portions over 15 minutes. Caution: Gas evolution ( -

Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Monitor via TLC (Hexane:EtOAc 7:3) for disappearance of the ketone.[1]

-

Quenching: Quench with saturated

solution (10 mL) and stir for 10 minutes. -

Extraction: Remove methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (

mL).[1] -

Purification: Dry combined organics over

, filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).[1]

Method B: Grignard Addition

Useful for introducing isotopic labels or specific chirality if using chiral auxiliaries.[1]

-

Reactants: 3-Methoxybenzylmagnesium chloride + Acetaldehyde.[1]

-

Mechanism: Nucleophilic attack of the benzyl Grignard reagent on the carbonyl carbon of acetaldehyde.[1]

Visualizing the Synthetic Logic

Figure 1: Validated synthetic pathways showing the reduction route (top) and Grignard route (bottom).[1]

Analytical Characterization

Confirmation of the structure is achieved via NMR and Mass Spectrometry.[1]

Nuclear Magnetic Resonance (NMR)

-

NMR (300 MHz,

-

Interpretation: The doublet at ~1.25 ppm corresponds to the terminal methyl group, confirming the propan-2-ol structure (vs. propan-1-ol which would show a triplet/multiplet for the terminal

).[1]

Mass Spectrometry (GC-MS)

-

Molecular Ion (

): m/z 166[1][2] -

Base Peak: m/z 122 (Loss of

or rearrangement) or m/z 45 ( -

Tropylium Ion: m/z 91 (Typical for benzyl fragments).[1]

Reactivity & Functionalization[1][11][12]

The chemical behavior of this compound is dominated by the secondary hydroxyl group and the electron-rich aromatic ring.[1]

-

Oxidation: Readily oxidized back to the ketone (1-(3-methoxyphenyl)propan-2-one) using Jones reagent or PCC.[1]

-

Dehydration: Under acidic conditions (e.g.,

), it undergoes dehydration to form substituted styrenes (propenylbenzenes).[1] -

Esterification: Reacts with acid chlorides/anhydrides to form esters, useful for kinetic resolution of the racemate.[1]

Figure 2: Primary reactivity pathways for functional group interconversion.[1]

Applications in Research & Development

Lignin Model Compounds

This molecule is extensively used as a monomeric model to study the cleavage of

Pharmaceutical Intermediate

It serves as a precursor for:

-

Tapentadol Analogs: While Tapentadol itself is a 3-phenylpropylamine derivative, the 3-methoxy substitution pattern is shared, and this alcohol can be converted to the corresponding amine via Ritter reaction or activation/displacement.[1]

-

Chiral Resolution Agents: The racemic alcohol can be resolved using lipases (e.g., Candida antarctica Lipase B) to produce enantiomerically pure building blocks.[1]

Safety & Handling (MSDS Highlights)

-

GHS Classification: Warning.[1]

-

Hazard Statements:

-

Handling: Use in a fume hood.[1] Wear nitrile gloves and safety glasses.[1] Avoid contact with strong oxidizing agents.[1]

References

-

ChemBK. (2024).[1][3][4] 1-(3-Methoxyphenyl)-2-propanone - Physico-chemical Properties.Link[1][3]

-

PubChem. (2025).[1][2][5] this compound Compound Summary. National Library of Medicine.[1] Link[1]

-

ResearchGate. (2023). Synthetic Procedure of lignin model compounds.Link

-

DocBrown. (2025).[1][6] NMR and IR interpretation of propan-2-ol derivatives.Link[1]

Sources

- 1. 2-(3-Methoxyphenyl)-2-propanol | C10H14O2 | CID 590422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C10H14O2 | CID 12499852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. chembk.com [chembk.com]

- 5. 1-(3-Methoxyphenyl)propan-1-ol | C10H14O2 | CID 5315061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. infrared spectrum of 1-methoxypropane C4H10O CH3OCH2CH2CH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl propyl ether image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Methodological & Application

Application Note: High-Yield Synthesis of Tapentadol via Phenylpropyl Intermediates

This Application Note and Protocol details the high-yield synthesis of Tapentadol, focusing on the critical role of the 1-(3-Methoxyphenyl)propan-2-ol intermediate (and its isomeric ketone equivalent) in constructing the pharmacophore.

The guide prioritizes the Mannich-Grignard Route , the industry-standard methodology for ensuring stereochemical integrity (1R, 2R) and high purity.

Introduction & Strategic Analysis

Tapentadol (Nucynta) is a centrally acting analgesic with a dual mode of action:

The synthesis hinges on the construction of the 3-aryl-2-methyl-propylamine backbone. While various routes exist, the most robust industrial pathway utilizes 1-(3-methoxyphenyl)propan-1-one (3-methoxypropiophenone).

Addressing the this compound Intermediate: The specific intermediate This compound (CAS 5438-59-5) serves as a critical precursor or chiral building block. It is typically oxidized to the corresponding ketone or used in stereoselective alkylations. This protocol details the Oxidation-Mannich-Grignard workflow, ensuring the correct (1R, 2R) configuration.

Core Chemical Challenges

-

Stereocontrol: Establishing the contiguous stereocenters at C1 and C2 (anti-configuration).

-

Regioselectivity: Directing the Mannich reaction to the correct alpha-carbon.

-

Impurity Management: Avoiding the formation of the (1S, 2R) diastereomer.

Retrosynthetic Logic & Pathway Visualization

The synthesis disconnects into three phases:

-

Activation: Conversion of the alcohol (this compound) to the active ketone.

-

Construction: Mannich condensation to introduce the amine.

-

Functionalization: Grignard addition and resolution/reduction to the final ethyl-substituted phenol.

Reaction Workflow Diagram

Caption: Step-wise synthetic pathway from the alcohol precursor to Tapentadol HCl, highlighting the critical resolution and Grignard steps.

Detailed Experimental Protocol

Phase 1: Precursor Activation (Alcohol to Ketone)

If starting from This compound , an oxidation step is required to generate the reactive ketone. Note: If the 1-one isomer is desired directly, isomerization via the alkene may be necessary.

Reagents:

-

This compound (1.0 eq)

-

Pyridinium Chlorochromate (PCC) (1.5 eq) or Swern conditions

-

Dichloromethane (DCM) (Solvent)

Protocol:

-

Dissolve this compound in anhydrous DCM (10 mL/g).

-

Add PCC portion-wise at 0°C under nitrogen atmosphere.

-

Warm to room temperature and stir for 4 hours (Monitor via TLC/HPLC).

-

Filter through a celite pad and concentrate the filtrate.

-

Purification: Distillation under reduced pressure.

-

Yield Target: >85% conversion to ketone.

Phase 2: The Mannich Reaction (Carbon-Carbon Bond Formation)

This step introduces the dimethylamino moiety.

Reagents:

-

1-(3-Methoxyphenyl)propan-1-one (from Phase 1)

-

Dimethylamine Hydrochloride (1.2 eq)

-

Paraformaldehyde (1.5 eq)

-

Isopropanol (IPA)

-

Conc. HCl (Catalytic)

Protocol:

-

Charge the reaction vessel with the ketone, dimethylamine HCl, and paraformaldehyde in IPA.

-

Add catalytic HCl (0.05 eq) to initiate the reaction.

-

Reflux at 80-85°C for 12-16 hours.

-

Critical Control Point: Monitor the consumption of the ketone. Unreacted ketone complicates downstream purification.

-

Cool to 0°C. The Mannich base hydrochloride usually precipitates.

-

Filter the solid and wash with cold acetone.

-

Product: 3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one HCl.

Phase 3: Stereoselective Grignard & Functionalization

This phase establishes the ethyl group and the final stereochemistry.

Reagents:

-

Ethyl Magnesium Bromide (EtMgBr) (2.0 eq, 3M in Ether)

-

Resolved Mannich Base (Free base form)

-

THF (Anhydrous)

Protocol:

-

Free Basing: Convert the Mannich salt to free base using 10% NaOH; extract into toluene and dry.

-

Grignard Addition: Add the free base solution dropwise to EtMgBr in THF at -10°C to 0°C .

-

Mechanism Note: The bulky amine group directs the nucleophilic attack, but stereocontrol is limited without chiral auxiliaries.

-

-

Stir at RT for 4 hours. Quench with saturated NH4Cl.

-

Workup: Extract with Ethyl Acetate. The product is the tertiary alcohol intermediate: 1-(Dimethylamino)-3-(3-methoxyphenyl)-1-ethyl-2-methylpropan-3-ol .

-

Dehydration/Reduction:

-

Treat the alcohol with Thionyl Chloride (SOCl2) to form the chloro-intermediate.

-

Reduce immediately with Zinc Borohydride or catalytic hydrogenation (Pd/C) to remove the hydroxyl/chloro group and establish the propyl chain.

-

-

Demethylation: Reflux the protected amine in 48% HBr for 4-6 hours to cleave the methyl ether, yielding the phenol.

Analytical Specifications & Quality Control

To ensure pharmaceutical grade quality, the following parameters must be met.

| Parameter | Specification | Method |

| Appearance | White to Off-white Crystalline Powder | Visual |

| Purity (HPLC) | > 99.5% | C18 Column, Phosphate Buffer/ACN |

| Chiral Purity | > 99.8% ee (1R, 2R isomer) | Chiralpak AD-H Column |

| Residual Solvents | < 500 ppm (Toluene/THF) | GC-HS |

| Moisture | < 0.5% w/w | Karl Fischer |

Impurity Profile (Critical)

-

Impurity A (Diastereomer): (1S, 2R)-isomer.[2] Hard to remove by crystallization; requires chiral resolution at the Mannich stage.

-

Impurity B (Ketone): Unreacted starting material.

-

Impurity C (O-Methyl Tapentadol): Incomplete demethylation product.

Safety & Handling

-

PCC/Chromium: Highly toxic and carcinogenic. Use strict containment.

-

Grignard Reagents: Pyrophoric. Handle under inert argon/nitrogen atmosphere.

-

HBr: Corrosive and fuming. Use efficient scrubbing systems.

References

-

Process for the preparation of Tapentadol hydrochloride. Technical Disclosure Commons. (2022). Link

-

New Process for the Synthesis of Tapentadol and Intermediates Thereof. European Patent EP2588429B1. (2013). Link

-

Tapentadol enantiomers: Synthesis, physico-chemical characterization. National Institutes of Health (PubMed). (2012).[2] Link

-

Process for the synthesis of tapentadol and intermediates thereof. US Patent Application US20130178644A1. (2013).[2] Link

Sources

Application Note: NMR Characterization of 1-(3-Methoxyphenyl)propan-2-ol

Abstract

This technical guide details the Nuclear Magnetic Resonance (NMR) spectroscopy characterization of 1-(3-Methoxyphenyl)propan-2-ol , a critical chiral building block in the synthesis of central nervous system (CNS) active pharmaceutical ingredients (e.g., Tapentadol analogs) and lignin model compounds. Accurate structural validation of this intermediate is essential for ensuring enantiomeric purity and yield optimization in downstream drug development workflows.[1] This protocol provides a self-validating methodology for signal assignment using 1D (

Chemical Profile & Significance[1][2][3][4][5][6]

-

IUPAC Name: this compound[2]

-

CAS Number: 34322-78-6[2]

-

Molecular Formula:

[2] -

Molecular Weight: 166.22 g/mol [2]

-

Structural Features:

-

Aromatic Region: 1,3-disubstituted benzene ring (meta-substitution).

-

Aliphatic Chain: 2-hydroxypropyl chain (chiral center at C2).

-

Electronic Effects: The methoxy group at C3' exerts a +M (mesomeric) effect, shielding ortho/para positions, while the alkyl chain at C1' exerts a weak +I (inductive) effect.

-

Synthesis Context

This compound is typically synthesized via the reduction of 1-(3-methoxyphenyl)propan-2-one (a ketone intermediate) using sodium borohydride (

Experimental Protocol

Sample Preparation

To ensure high-resolution spectra free from concentration-dependent shifts (particularly for the -OH proton), follow this strict preparation protocol:

-

Solvent Selection: Use Chloroform-d (

) (99.8% D) containing 0.03% v/v TMS (Tetramethylsilane) as an internal reference.-

Why:

provides excellent solubility for this lipophilic alcohol and minimizes H-bonding broadening compared to DMSO-

-

-

Concentration: Dissolve 10–15 mg of the analyte in 0.6 mL of solvent.

-

Note: Higher concentrations (>30 mg) may cause viscosity-induced line broadening and shift the hydroxyl proton signal due to intermolecular H-bonding.

-

-

Filtration: Filter the solution through a cotton plug within a glass pipette directly into the NMR tube to remove suspended solids (e.g., drying agents like

).

Acquisition Parameters

Configure the spectrometer (minimum 400 MHz recommended) with the following parameters to ensure quantitative accuracy:

| Parameter | Rationale | ||

| Pulse Sequence | zg30 (30° pulse) | zgpg30 (Power-gated decoupling) | 30° pulse maximizes signal-to-noise (S/N) per unit time. |

| Relaxation Delay (D1) | 1.0 - 2.0 s | 2.0 s | Ensures full relaxation of protons, critical for accurate integration. |

| Scans (NS) | 16 | 1024+ | Sufficient S/N for minor impurity detection (<1%). |

| Spectral Width | 12 ppm (-1 to 11) | 220 ppm (-10 to 210) | Covers all expected aromatic and aliphatic signals. |

| Temperature | 298 K (25°C) | 298 K (25°C) | Standardizes chemical shifts.[3] |

Data Analysis & Interpretation

H NMR Assignment (400 MHz, )

The proton spectrum is characterized by a distinct methyl doublet, a methoxy singlet, and a complex aromatic region typical of meta-substitution.

| Position | Multiplicity | Integral | Coupling ( | Assignment Logic | |

| Ar-H (C5') | 7.22 | Triplet (t) | 1H | 7.8 | Meta to both substituents; least shielded aromatic proton. |

| Ar-H (C6') | 6.81 | Doublet (d) | 1H | 7.6 | Ortho to alkyl, para to OMe. |

| Ar-H (C2') | 6.78 | Singlet/Narrow m | 1H | - | Isolated between alkyl and OMe; often appears as a broad singlet. |

| Ar-H (C4') | 6.76 | Doublet (dd) | 1H | 8.2, 2.4 | Ortho to OMe, para to alkyl. Strongly shielded by OMe (+M). |

| C2-H | 4.02 | Multiplet (m) | 1H | 6.2 | Deshielded by geminal -OH group. Chiral center. |

| -OCH | 3.80 | Singlet (s) | 3H | - | Characteristic sharp singlet for methoxy group. |

| C1-H | 2.75, 2.68 | dd (ABX system) | 2H | 13.5, 6.0 | Diastereotopic benzylic protons adjacent to chiral center C2. |

| -OH | ~1.8 - 2.5 | Broad Singlet | 1H | - | Variable shift; concentration/temperature dependent. |

| C3-H | 1.24 | Doublet (d) | 3H | 6.2 | Terminal methyl group coupled to C2-H. |

C NMR Assignment (100 MHz, )

The carbon spectrum confirms the skeletal structure. The presence of two quaternary carbons in the aromatic region is a key purity indicator.

| Position | Type | Assignment Logic | |

| C3' (Ar-O) | 159.8 | Cq | Deshielded by direct oxygen attachment. |

| C1' (Ar-C) | 140.5 | Cq | Ipso carbon attached to the propyl chain. |

| C5' | 129.5 | CH | Meta carbon; typical benzene shift.[1][4] |

| C6' | 121.4 | CH | Ortho to alkyl group.[1][4] |

| C4' | 114.8 | CH | Ortho to methoxy; shielded by resonance.[1][4] |

| C2' | 112.1 | CH | Ortho to methoxy; most shielded aromatic carbon.[1][4] |

| C2 (CH-OH) | 69.0 | CH | Secondary alcohol carbon. |

| -OCH | 55.2 | CH | Methoxy carbon. |

| C1 (CH | 46.5 | CH | Benzylic methylene.[1] |

| C3 (CH | 22.9 | CH | Terminal methyl.[1] |

Validation Workflow (Logic Diagram)

The following diagram illustrates the logical flow for confirming the structure and distinguishing it from its regioisomers (e.g., 2-methoxy or 4-methoxy analogs).

Figure 1: Decision tree for structural validation, highlighting the discrimination between meta- and para-substituted isomers based on aromatic splitting patterns.

Quality Control & Troubleshooting

Common Impurities[1][6]

-

Residual Solvent: Acetone (2.17 ppm) or Ethyl Acetate (4.12, 2.05, 1.26 ppm) are common if the sample was purified via chromatography.

-

Water: A broad singlet around 1.56 ppm in

.[1] High water content can shift the -OH peak and obscure the C3 methyl doublet. -

Starting Material (Ketone): Look for a singlet at ~3.6 ppm (benzylic CH2 adjacent to carbonyl) and absence of the multiplet at 4.02 ppm.

Advanced Verification (2D NMR)

If 1D spectra are ambiguous due to overlap:

-

COSY (Correlation Spectroscopy): Confirms the connectivity C3(Me)

C2(H) -

HSQC (Heteronuclear Single Quantum Coherence): Distinguishes the aromatic C2' (CH) from quaternary carbons if the baseline is noisy.

References

-

National Institute of Standards and Technology (NIST). 1-(3-Methoxyphenyl)-2-propanol Mass Spectrum. NIST Chemistry WebBook.[1][4] Link

-

National Product Magnetic Resonance Database (NP-MRD). Predicted NMR Data for this compound. NP-MRD ID: NP0144243. Link

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Link

-

Reich, H. J. Structure Determination Using NMR: Chemical Shift Data Tables. University of Wisconsin-Madison. Link

-

PubChem. this compound Compound Summary. National Library of Medicine.[1][4] Link

Sources

High-Resolution Mass Spectrometry Profiling of 1-(3-Methoxyphenyl)propan-2-ol

Structural Elucidation, Isomeric Differentiation, and Metabolic Significance[1]

Abstract

This Application Note details the mass spectrometric characterization of 1-(3-methoxyphenyl)propan-2-ol , a critical secondary alcohol intermediate often encountered in the metabolic profiling of designer drugs (e.g., Methoxphenidine, 3-Methoxyamphetamine) and pharmaceutical synthesis.[1][2] We present a dual-platform approach utilizing Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI).[1] Special emphasis is placed on differentiating this meta-isomer from its para- and ortho-regioisomers through fragmentation kinetics and chromatographic retention behavior.[1]

Introduction & Scientific Context

This compound (CAS: 34322-78-6) is a chiral phenylpropanol derivative.[1] Its analysis is pivotal in two primary domains:

-

Forensic Toxicology: It serves as a downstream metabolite for "legal high" dissociatives and amphetamine analogs.[1] Specifically, O-demethylation and deamination pathways of methoxphenidine (MXP) yield this alcohol.[1]

-

Synthetic Impurity Profiling: In the reduction of 1-(3-methoxyphenyl)-2-propanone (P2P derivatives), this alcohol appears as a byproduct or target, requiring precise quantification.[1]

The core analytical challenge lies in the "Isomer Problem." The mass spectra of the 2-, 3-, and 4-methoxy isomers are nearly identical due to the stability of the common methoxybenzyl cation. This protocol establishes a self-validating workflow to resolve these ambiguities.

Experimental Protocols

2.1 Materials and Sample Preparation

-

Standards: this compound (Certified Reference Material).[1]

-

Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA).[1]

-

Preparation:

-

Stock: 1 mg/mL in MeOH.[1]

-

Working: Dilute to 1 µg/mL in 50:50 MeOH:H2O (0.1% FA) for LC-MS; dilute to 10 µg/mL in Ethyl Acetate for GC-MS.

-

2.2 GC-MS Methodology (Electron Ionization)

-

Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977 or equivalent).

-

Column: DB-5MS UI (30 m × 0.25 mm × 0.25 µm).[1]

-

Inlet: Splitless mode, 250°C.

-

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]

-

Oven Program:

-

Hold 80°C for 1 min.

-

Ramp 15°C/min to 280°C.

-

Hold 3 min.

-

-

Source: EI (70 eV), 230°C.[1]

2.3 LC-MS/MS Methodology (Electrospray Ionization)

-

Instrument: Q-TOF or Triple Quadrupole (e.g., Sciex QTRAP or Thermo Orbitrap).[1]

-

Column: C18 Reverse Phase (2.1 × 100 mm, 1.7 µm).[1]

-

Mobile Phase:

-

Gradient: 5% B to 95% B over 10 mins.

-

Ionization: ESI Positive Mode (

kV).

Results & Discussion: Fragmentation Logic

3.1 GC-MS (EI) Fragmentation Pattern

Unlike simple aliphatic alcohols, the phenyl ring heavily influences fragmentation.[1] The EI spectrum is dominated by benzylic cleavage and rearrangement.

Table 1: Key EI Fragments and Mechanistic Origins

| m/z (Ion) | Relative Abundance | Fragment Structure | Mechanistic Origin |

| 166 | ~28% | Molecular Ion (Stable due to aromatic ring).[1] | |

| 122 | 100% (Base) | McLafferty-like Rearrangement. Loss of Acetaldehyde ( | |

| 121 | ~26% | Benzylic Cleavage. 3-Methoxybenzyl cation.[1] | |

| 91 | ~24% | Tropylium Ion. Loss of formaldehyde ( | |

| 77 | <10% | Phenyl cation (Ring degradation).[1] |

Interpretation:

The base peak at m/z 122 is diagnostic. In many secondary alcohols,

3.2 LC-MS (ESI) Fragmentation Pattern

In ESI(+), the molecule forms a protonated pseudomolecular ion.[1] Collision-Induced Dissociation (CID) drives water loss and ether cleavage.[1]

Table 2: ESI(+) MRM Transitions

| Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Interpretation |

| 167.1 | 149.1 | 15 | Water Loss. |

| 167.1 | 121.0 | 25 | Benzylic Cleavage. Formation of 3-Methoxybenzyl cation.[1] |

| 167.1 | 91.0 | 40 | Demethylation/Ring Contraction. Tropylium ion.[1] |

Visualization of Analytical Workflow

The following diagram illustrates the decision matrix for analyzing this compound, highlighting the divergence between GC and LC pathways for structural confirmation.

Caption: Dual-stream workflow for the definitive identification of this compound.

Isomeric Differentiation (Self-Validating Protocol)

To distinguish the 3-methoxy (meta) isomer from the 4-methoxy (para) isomer, rely on Chromatographic Retention Indices (RI) rather than mass spectra alone, as their fragmentation is nearly identical.

-

GC-MS Retention: On a non-polar DB-5MS column, the para-isomer generally has a slightly higher boiling point and stronger interaction due to symmetry, eluting after the meta-isomer.[1]

-

Validation Step: Spike the sample with a known standard of the 4-methoxy isomer. If two distinct peaks appear, the unknown is the 3-isomer. If peaks co-elute perfectly, the unknown is the 4-isomer.

References

-

MassBank of North America (MoNA). (2025).[1] Mass Spectrum of 1-(3-Methoxyphenyl)-2-propanol (Accession: JP004565).[1] Retrieved from [Link][1]

-

PubChem. (2025).[1] Compound Summary: this compound (CID 12499852).[1] National Library of Medicine.[1] Retrieved from [Link][1]

-

Midha, K. K., et al. (1981).[1] "The metabolism of 3-methoxyamphetamine in dog, monkey and man." Xenobiotica, 11(2), 137-146.[1][2] (Establishes the molecule as a key metabolic marker). Retrieved from [Link]

-

McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Authoritative text on rearrangement mechanisms in EI).

Sources

- 1. This compound | C10H14O2 | CID 12499852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The metabolism of 3-methoxyamphetamine in dog, monkey and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. LC-ESI-QTOF-MS analysis utilizing gas-phase fragmentation reactions subjected to ESI-IS-CID and ESI-CID-MS/MS conditions to study the degradation behaviour of sorafenib tosylate: NMR and in vitro cytotoxicity and apoptosis detection studies of hydrolytic degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Synthon: Application Notes for 1-(3-Methoxyphenyl)propan-2-ol in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Key Intermediate

In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 1-(3-Methoxyphenyl)propan-2-ol emerges as a valuable and versatile synthon, particularly in the synthesis of pharmaceutical agents and other fine chemicals. Its structure, featuring a secondary alcohol and a methoxy-substituted phenyl ring, offers a rich platform for a variety of chemical transformations. The methoxy group can act as a directing group or be a precursor to a phenolic hydroxyl, a common feature in biologically active molecules. The secondary alcohol provides a handle for nucleophilic and electrophilic transformations, as well as the introduction of chirality.

This guide provides an in-depth exploration of the synthesis and application of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Core Synthetic Applications

The utility of this compound stems from the reactivity of its secondary alcohol functionality. Key transformations include:

-

Oxidation to the corresponding ketone, 1-(3-methoxyphenyl)propan-2-one, a crucial intermediate in the synthesis of various compounds.

-

Etherification to introduce a variety of substituents at the hydroxyl position, modifying the steric and electronic properties of the molecule.

-

Esterification to produce esters with a wide range of functionalities and potential biological activities.

-

Dehydration to form the corresponding alkene, 1-(3-methoxyphenyl)propene, a precursor for further functionalization.

-

Nucleophilic Substitution after activation of the hydroxyl group, allowing for the introduction of halides, azides, and other nucleophiles.

These transformations position this compound as a key intermediate in the synthesis of a diverse array of target molecules, including analogs of the analgesic drug Tapentadol. While the synthesis of Tapentadol itself typically proceeds through the isomeric 1-(3-methoxyphenyl)propan-1-one, the propan-2-ol isomer serves as a valuable tool for creating structural analogs for structure-activity relationship (SAR) studies.

Synthesis of this compound

The most common and efficient route to this compound is the reduction of its corresponding ketone, 1-(3-methoxyphenyl)propan-2-one.

Protocol 1: Synthesis of 1-(3-Methoxyphenyl)propan-2-one

This protocol outlines a Grignard-based synthesis of the precursor ketone.

Reaction Scheme:

Reduction of the ketone to the alcohol.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-(3-Methoxyphenyl)propan-2-one | 164.20 | 16.4 g | 0.1 |

| Methanol | 32.04 | 100 mL | - |

| Sodium Borohydride (NaBH₄) | 37.83 | 1.9 g | 0.05 |

| 1 M Hydrochloric Acid | - | As needed | - |

| Diethyl ether | 74.12 | As needed | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

Procedure:

-

Reduction:

-

Dissolve 1-(3-methoxyphenyl)propan-2-one in methanol in a 250 mL round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride in small portions over 15 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of 1 M hydrochloric acid until the effervescence ceases.

-

Remove the methanol under reduced pressure.

-

Add water (50 mL) to the residue and extract with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by flash column chromatography on silica gel if necessary. [1][2][3]

-

Key Synthetic Transformations of this compound

Protocol 3: Oxidation to 1-(3-Methoxyphenyl)propan-2-one (Swern Oxidation)

This protocol provides a mild method for oxidizing the secondary alcohol back to the ketone, which is useful for synthetic routes requiring the ketone functionality after manipulations elsewhere in the molecule.

Reaction Scheme:

Swern oxidation of the alcohol.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Oxalyl chloride | 126.93 | 1.4 mL | 0.016 |

| Anhydrous Dichloromethane (DCM) | 84.93 | 50 mL | - |

| Anhydrous Dimethyl Sulfoxide (DMSO) | 78.13 | 2.3 mL | 0.032 |

| This compound | 166.22 | 1.66 g | 0.01 |

| Triethylamine (Et₃N) | 101.19 | 7.0 mL | 0.05 |

Procedure:

-

Activation of DMSO:

-

To a solution of oxalyl chloride in anhydrous DCM at -78 °C (dry ice/acetone bath), add anhydrous DMSO dropwise.

-

Stir the mixture at -78 °C for 30 minutes.

-

-

Oxidation:

-

Add a solution of this compound in anhydrous DCM dropwise to the reaction mixture at -78 °C.

-

Stir the mixture at -78 °C for 1 hour.

-

-

Quenching and Work-up:

-

Add triethylamine dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to warm to room temperature and stir for 30 minutes.

-

Add water (50 mL) and separate the layers.

-

Extract the aqueous layer with DCM (2 x 25 mL).

-

Wash the combined organic layers with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the ketone. [4][5][6][7]

-

Protocol 4: Williamson Ether Synthesis

This protocol describes the formation of an ether from this compound.

Reaction Scheme:

Williamson ether synthesis.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| This compound | 166.22 | 1.66 g | 0.01 |

| Sodium hydride (60% dispersion in mineral oil) | 24.00 | 0.44 g | 0.011 |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | 30 mL | - |

| Alkyl halide (e.g., Iodomethane) | 141.94 | 1.56 g (0.69 mL) | 0.011 |

Procedure:

-

Alkoxide Formation:

-

To a stirred suspension of sodium hydride in anhydrous THF at 0 °C, add a solution of this compound in anhydrous THF dropwise.

-

Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.

-

-

Etherification:

-

Cool the mixture to 0 °C and add the alkyl halide dropwise.

-

Stir the reaction at room temperature overnight.

-

-

Work-up and Purification:

-

Carefully quench the reaction by the slow addition of water.

-

Extract the mixture with diethyl ether (3 x 30 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude ether by flash column chromatography. [8][9][10][11]

-

Protocol 5: Dehydration to 1-(3-Methoxyphenyl)propene

This protocol outlines the acid-catalyzed dehydration of the alcohol to form an alkene.

Reaction Scheme:

Acid-catalyzed dehydration.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| This compound | 166.22 | 16.6 g | 0.1 |

| Concentrated Sulfuric Acid | 98.08 | 5 mL | - |

| Diethyl ether | 74.12 | As needed | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

Procedure:

-

Dehydration:

-

Work-up and Purification:

-

Wash the collected distillate with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and distill to obtain the pure 1-(3-methoxyphenyl)propene.

-

Conclusion and Future Outlook

This compound is a readily accessible and highly versatile intermediate in organic synthesis. The protocols detailed in this guide provide a solid foundation for its preparation and subsequent functionalization. Its strategic use can streamline the synthesis of complex molecules, particularly in the realm of medicinal chemistry for the development of novel therapeutic agents. As the demand for efficient and selective synthetic methodologies continues to grow, the applications of well-positioned building blocks like this compound are poised to expand, offering new avenues for chemical innovation.

References

-

1-(3-methoxyphenyl)propan-1-one - ChemBK. (2024-04-09). [Link]

-

1-(3-Methoxyphenyl)-2-propanone - ChemBK. (2024-04-09). [Link]

- US8791287B2 - Process for the synthesis of tapentadol and intermediates thereof - Google P

- CN108440257B - Production process for preparing anethole by catalyzing dehydration of p-methoxyphenylpropanol - Google P

-

dehydration of propan-2-ol to give propene - Chemguide. [Link]

- WO2020194326A1 - Process for the preparation of tapentadol and analogs thereof - Google P

-

Catalytic Stereoselective Conversion of Biomass-Derived 4′-Methoxypropiophenone to Trans-Anethole with a Bifunctional and Recyclable Hf-Based Polymeric Nanocatalyst - MDPI. [Link]

-